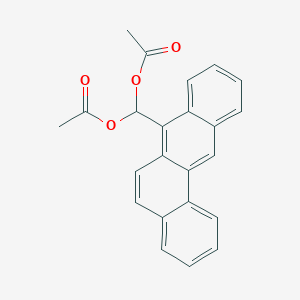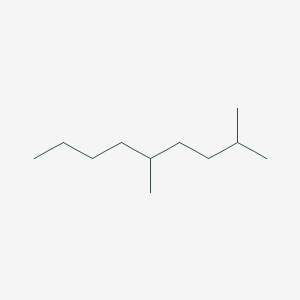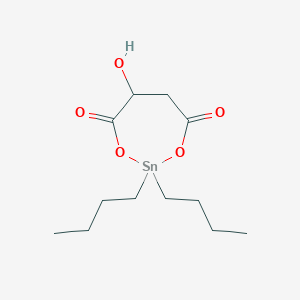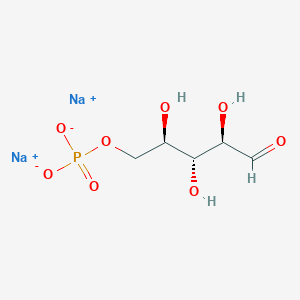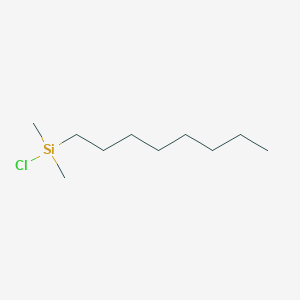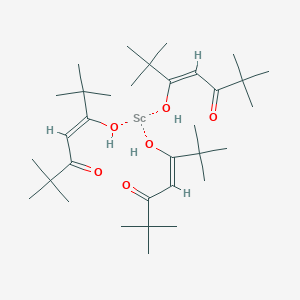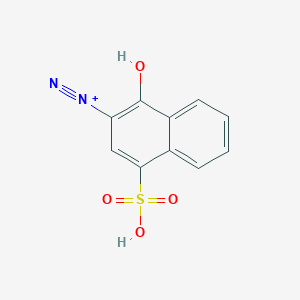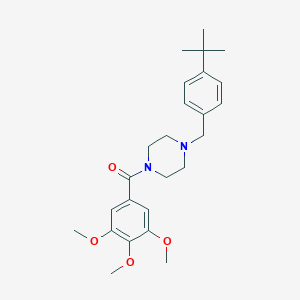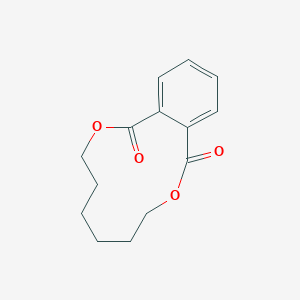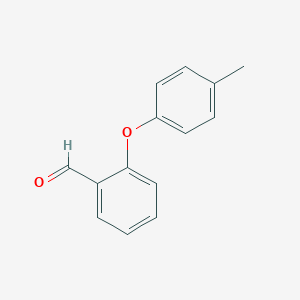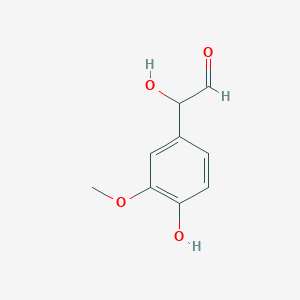![molecular formula C15H26O9 B101685 [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate CAS No. 19361-38-7](/img/structure/B101685.png)
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate, also known as DATMH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DATMH belongs to the class of compounds known as acetogenins, which are natural products with a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate is not fully understood. However, studies have suggested that [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate exerts its cytotoxic effects by inhibiting the mitochondrial complex I, leading to the disruption of the electron transport chain and the production of reactive oxygen species. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has also been found to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has been found to have various biochemical and physiological effects. Studies have shown that [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate also exhibits potent cytotoxic activity against cancer cells, making it an attractive candidate for cancer research. However, [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and costly. Additionally, [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has not been extensively studied in vivo, limiting its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate. One potential direction is to study the pharmacokinetics and pharmacodynamics of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate in vivo to determine its potential therapeutic applications. Another direction is to investigate the potential of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate as a chemotherapeutic agent for the treatment of various cancers. Additionally, further studies are needed to understand the mechanism of action of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate and its potential for the treatment of neurodegenerative diseases. Finally, the development of more efficient and cost-effective synthesis methods for [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate could facilitate its use in future research.
Métodos De Síntesis
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate is synthesized through a multi-step process that involves the conversion of commercially available starting materials into the desired compound. The synthesis method involves the use of various reagents and catalysts to achieve the desired product. The process involves the protection of the hydroxyl groups, followed by the introduction of the acetyl groups. The final deprotection step leads to the formation of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate.
Aplicaciones Científicas De Investigación
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has also been found to have neuroprotective effects against Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
Propiedades
Número CAS |
19361-38-7 |
|---|---|
Nombre del producto |
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate |
Fórmula molecular |
C15H26O9 |
Peso molecular |
350.36 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5,6-diacetyloxy-2,3,4-trimethoxyhexyl] acetate |
InChI |
InChI=1S/C15H26O9/c1-9(16)22-7-12(19-4)14(20-5)15(21-6)13(24-11(3)18)8-23-10(2)17/h12-15H,7-8H2,1-6H3/t12-,13-,14-,15-/m1/s1 |
Clave InChI |
RUAAXNGDIMCTCD-KBUPBQIOSA-N |
SMILES isomérico |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC)OC)OC |
SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC)OC |
SMILES canónico |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC)OC |
Sinónimos |
2-O,3-O,4-O-Trimethyl-D-mannitol triacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



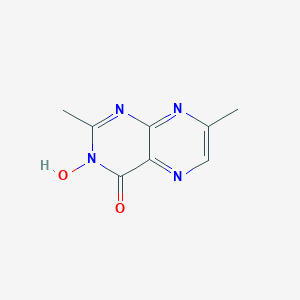
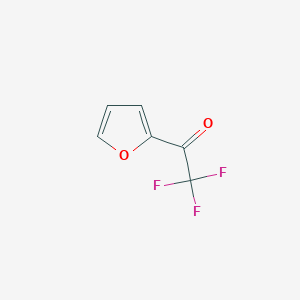
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
